1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one
Overview
Description
“1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one” is a chemical compound with the molecular formula C12H11F3O . It is a compound that contains a trifluoromethyl group attached to a phenyl group, which is further connected to a pent-4-en-1-one group .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H11F3O/c1-2-3-7-11(16)9-5-4-6-10(8-9)12(13,14)15/h2,4-6,8H,1,3,7H2 . This indicates that the molecule consists of a pent-4-en-1-one group attached to a phenyl ring, which carries a trifluoromethyl group .
Scientific Research Applications
Isomerization Reactions in Basic Medium
The compound 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one and its derivatives have been studied for their behavior in basic media, specifically looking at isomerization reactions. These studies provide insights into the stability of olefins with trifluoromethyl groups and their behavior during isomerization processes catalyzed by bases like triethylamine. This research has implications for understanding the stability and reactivity of such compounds in various chemical environments (Tordeux et al., 2001).
Applications in Photocycloaddition Reactions
Intramolecular Photocycloaddition
Another significant area of application is in photocycloaddition reactions. The compound and its derivatives have been observed to undergo intramolecular photocycloaddition upon irradiation, leading to the formation of complex cycloadducts. These reactions are influenced by the substituents on the molecule and have relevance in understanding the behavior of these compounds under specific light conditions (Haan et al., 1997).
Applications in Synthesis of Heteroolefins and Polymers
Synthesis of Trifluoromethyl-substituted Heteroolefins
The compound has been utilized in the synthesis of various heteroolefins, especially Schiff's bases, by reacting with different anilines. These syntheses are essential for producing compounds with potential applications in various fields, including materials science and pharmaceuticals (Haas et al., 1997).
Polymer Synthesis and Characterization
Additionally, derivatives of this compound have been used in the synthesis of polymers such as poly(1-methyl-1-phenyl-1-silapentane) and its variants. These studies focus on chemical reduction processes, characterization of the synthesized polymers, and understanding their structure and properties. This research is crucial for developing new materials with specific characteristics and applications (Liao & Weber, 1991).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pent-4-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c1-2-3-7-11(16)9-5-4-6-10(8-9)12(13,14)15/h2,4-6,8H,1,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVAOVDXZWAFPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562774 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125996-99-8 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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